![molecular formula C35H27N5O2S B15010984 4-(2,5-dimethylphenyl)-3'-(4-nitrophenyl)-2,5'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B15010984.png)
4-(2,5-dimethylphenyl)-3'-(4-nitrophenyl)-2,5'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a combination of phthalazine and thiadiazole rings, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] involves multiple steps, starting with the preparation of the phthalazine and thiadiazole precursors. The reaction typically involves the use of 2-chloro-4-nitroaniline as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired spiro compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Cyclization: The formation of the spiro linkage involves cyclization reactions, which are facilitated by specific reagents and conditions.
Common reagents used in these reactions include hydrogen gas, halogens, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and the presence of multiple aromatic rings allow it to fit into binding sites on proteins, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
類似化合物との比較
Similar compounds include other spiro compounds with phthalazine and thiadiazole rings. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
4-(2,5-diethoxy-4-nitrophenyl)-morpholine: Similar in structure but with different substituents, leading to different solubility and reactivity properties.
2-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole: Another spiro compound with different ring systems, used in different applications.
These comparisons highlight the uniqueness of 4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] in terms of its specific structure and resulting properties.
特性
分子式 |
C35H27N5O2S |
|---|---|
分子量 |
581.7 g/mol |
IUPAC名 |
4'-(2,5-dimethylphenyl)-3-(4-nitrophenyl)-2',5-diphenylspiro[1,3,4-thiadiazole-2,1'-phthalazine] |
InChI |
InChI=1S/C35H27N5O2S/c1-24-17-18-25(2)31(23-24)33-30-15-9-10-16-32(30)35(38(36-33)27-13-7-4-8-14-27)39(28-19-21-29(22-20-28)40(41)42)37-34(43-35)26-11-5-3-6-12-26/h3-23H,1-2H3 |
InChIキー |
XYVIVOCDTMZBEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15010903.png)
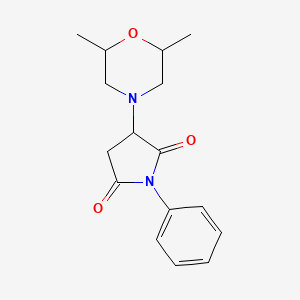
![1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B15010919.png)
![1,3-Dimethyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15010926.png)
methanone](/img/structure/B15010928.png)
![3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15010936.png)
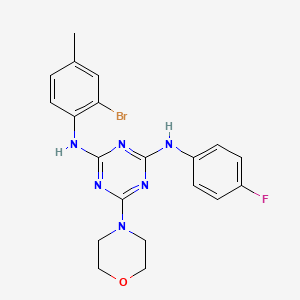
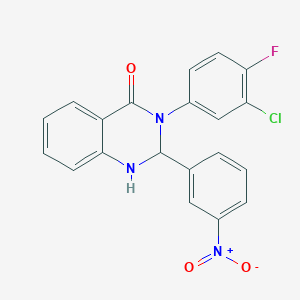
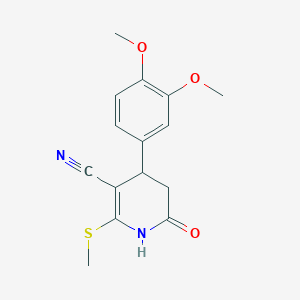
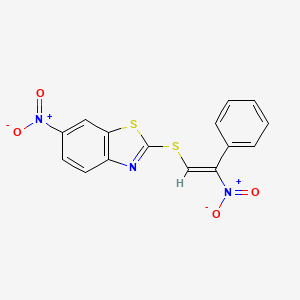
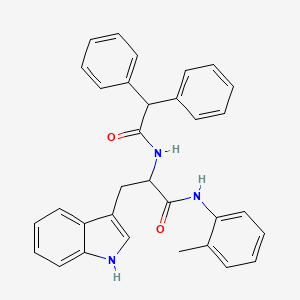
![1-[4-tert-butyl-1-(2,6-dimethylmorpholin-4-yl)cyclohexyl]-1H-benzotriazole](/img/structure/B15010996.png)
![3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15011000.png)
![N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B15011014.png)
